Ethyl 2-(3,4-difluorobenzamido)benzo[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-(3,4-difluorobenzamido)benzo[b]thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of benzo[b]thiophene derivatives
Scientific Research Applications
Mechanism of Action
Target of Action
Thiophene derivatives, in general, have been known to exhibit a variety of biological effects, including anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . They have also been used in the advancement of organic semiconductors .
Mode of Action
It is known that thiophene derivatives can interact with a variety of enzymes and receptors in biological systems . The interaction of the compound with its targets can lead to changes in cellular processes, potentially resulting in the observed biological effects.
Biochemical Pathways
Thiophene derivatives have been known to influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Based on the known biological activities of thiophene derivatives, it can be inferred that the compound may have potential anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
Future Directions
The future directions for research on Ethyl 2-(3,4-difluorobenzamido)benzo[b]thiophene-3-carboxylate and similar compounds could involve further exploration of their synthesis methods, mechanisms of action, and potential applications in various fields such as pharmaceutical sciences and materials chemistry .
Preparation Methods
The synthesis of Ethyl 2-(3,4-difluorobenzamido)benzo[b]thiophene-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzo[b]thiophene core: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the amide group: The benzo[b]thiophene core is then reacted with 3,4-difluorobenzoyl chloride in the presence of a base to form the 3,4-difluorobenzamido derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to yield the ethyl ester.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Ethyl 2-(3,4-difluorobenzamido)benzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Comparison with Similar Compounds
Ethyl 2-(3,4-difluorobenzamido)benzo[b]thiophene-3-carboxylate can be compared with other benzo[b]thiophene derivatives, such as:
Ethyl 2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: Known for its antimicrobial and anticancer activities.
2-Ethylbenzo[b]thiophene: Used in industrial applications and as a precursor for more complex molecules.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
ethyl 2-[(3,4-difluorobenzoyl)amino]-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2NO3S/c1-2-24-18(23)15-11-5-3-4-6-14(11)25-17(15)21-16(22)10-7-8-12(19)13(20)9-10/h3-9H,2H2,1H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPXWNLMVFSGKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=CC=CC=C21)NC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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